molecular formula C8H7BrN4 B1379995 5-(5-Bromo-2-methylphenyl)-1H-tetrazole CAS No. 1451391-30-2

5-(5-Bromo-2-methylphenyl)-1H-tetrazole

Cat. No.: B1379995
CAS No.: 1451391-30-2
M. Wt: 239.07 g/mol
InChI Key: RPUZYTLWXFFEBJ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-tetrazole typically involves the reaction of 5-bromo-2-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its tetrazole ring is known to mimic the carboxylate group in biological systems, making it useful in drug design and development.

    Industry: Used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylphenol: Similar in structure but lacks the tetrazole ring.

    1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a tetrazole ring.

    5-Bromo-2-methoxyphenol: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

5-(5-Bromo-2-methylphenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(5-bromo-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZYTLWXFFEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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